molecular formula H5N3PSe B14690031 CID 78062632

CID 78062632

Cat. No.: B14690031
M. Wt: 157.01 g/mol
InChI Key: MHADBMIMSSRSBV-UHFFFAOYSA-N
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Description

CID 78062632 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules and their properties. The term "CID" in the evidence primarily refers to collision-induced dissociation (CID), a mass spectrometry technique, or chemotherapy-induced diarrhea (CID), a medical condition . No direct studies or comparisons involving the compound this compound were identified in the provided sources.

Properties

Molecular Formula

H5N3PSe

Molecular Weight

157.01 g/mol

InChI

InChI=1S/H5N3PSe/c1-4(2,3)5/h(H5,1,2,3)

InChI Key

MHADBMIMSSRSBV-UHFFFAOYSA-N

Canonical SMILES

NP(=N)(N)[Se]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78062632 would likely involve scaling up laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

CID 78062632 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

CID 78062632 has several scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.

    Biology: The compound may serve as a probe or marker in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which CID 78062632 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of data on CID 78062632, this section instead highlights methodological comparisons involving CID (collision-induced dissociation) and structurally analogous compounds referenced in the evidence.

Table 1: Structural and Functional Comparisons of Compounds Analyzed via CID Fragmentation

Compound Name PubChem CID Key Features CID Fragmentation Application Reference
3-O-Caffeoyl Betulin 10153267 Betulin-derived inhibitor; used in enzyme inhibition studies Structural elucidation of fragmentation pathways
Taurocholic Acid 6675 Bile acid derivative; substrate for transporters Analysis of steroid backbone orientation
DHEAS (Dehydroepiandrosterone sulfate) 12594 Steroid hormone precursor; metabolic biomarker Differentiation of stereoisomers via 3D overlays
Betulin 72326 Triterpenoid; anti-inflammatory and antiviral properties Comparison of fragmentation patterns with analogs

Key Findings:

CID in Structural Differentiation: CID fragmentation is critical for distinguishing isomers like ginsenosides (e.g., Rf vs. F11) based on unique cleavage patterns .

Energy Dependency : CID voltage correlates with charged states and oligonucleotide length, influencing fragmentation efficiency .

Comparison with ETD : CID produces more predictable backbone cleavages in proteins, while electron transfer dissociation (ETD) preserves post-translational modifications like ubiquitination .

Limitations and Recommendations

Data Gaps : The evidence lacks specific information on this compound. Structural and functional comparisons require access to PubChem entries or dedicated chemical literature.

Suggested Actions: Query PubChem or SciFinder for this compound’s properties. Cross-reference with studies on betulin derivatives or triterpenoids, as CID 10153267 (3-O-caffeoyl betulin) shares structural motifs with common natural products .

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